molecular formula C20H19FN4O2S2 B11264600 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylethanesulfonamide

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenylethanesulfonamide

Cat. No.: B11264600
M. Wt: 430.5 g/mol
InChI Key: ZEJPUQXNEIXLRX-UHFFFAOYSA-N
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Description

N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-PHENYLETHANE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-PHENYLETHANE-1-SULFONAMIDE typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . This reaction is usually catalyzed by acids and conducted under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, resulting in high yields and efficient production .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-PHENYLETHANE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-PHENYLETHANE-1-SULFONAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.

    Biology: Exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.

    Medicine: Investigated for its potential use as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-PHENYLETHANE-1-SULFONAMIDE involves its interaction with various molecular targets and pathways. The compound’s ability to form hydrogen bonds with target receptors allows it to exert its pharmacological effects. It is known to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-2-PHENYLETHANE-1-SULFONAMIDE stands out due to its unique combination of a triazole and thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research and drug development .

Properties

Molecular Formula

C20H19FN4O2S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-phenylethanesulfonamide

InChI

InChI=1S/C20H19FN4O2S2/c21-18-9-5-4-8-17(18)19-23-20-25(24-19)16(14-28-20)10-12-22-29(26,27)13-11-15-6-2-1-3-7-15/h1-9,14,22H,10-13H2

InChI Key

ZEJPUQXNEIXLRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F

Origin of Product

United States

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